

Carindacillin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Carindacillin, an indanyl ester of carbenicillin, is a semisynthetic penicillin antibiotic.[1][2][3] It functions as an orally bioavailable prodrug that, following administration, is rapidly hydrolyzed in the body to release its active form, carbenicillin.[2][3] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Carindacillin. Detailed methodologies for its synthesis and analysis, alongside quantitative data on its efficacy, pharmacokinetics, and toxicity, are presented to support further research and development.

Chemical Structure and Identification

Carindacillin is chemically identified as (2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[4] It is commonly administered as its sodium salt.[3]

Table 1: Chemical Identification of Carindacillin and its Sodium Salt



Identifier	Carindacillin	Carindacillin Sodium
IUPAC Name	(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4]	sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5]
CAS Number	35531-88-5[4]	26605-69-6[5]
Chemical Formula	C26H26N2O6S[4]	C26H25N2NaO6S[5]
Synonyms	Carbenicillin indanyl, Indanyl carbenicillin[2]	Geocillin, Carindapen[5]

Physicochemical Properties

A summary of the key physicochemical properties of **Carindacillin** and its active metabolite, carbenicillin, is provided below.

Table 2: Physicochemical Properties of Carindacillin and Carbenicillin

Property	Carindacillin	Carindacillin Sodium	Carbenicillin
Molecular Weight	494.56 g/mol [4]	516.54 g/mol [5]	378.40 g/mol [6]
Melting Point	Not available	207-213 °C	Not available
Solubility	Not available	≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[7]	Soluble in water and alcohol[8]
рКа	Not available	Not available	pKa1: 2.76, pKa2: 3.5[8]



Mechanism of Action

Carindacillin is a prodrug that is readily absorbed after oral administration and subsequently hydrolyzed by esterases in the small intestine to form carbenicillin, the active antibacterial agent.[2][3] Carbenicillin belongs to the β -lactam class of antibiotics and acts by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[9][10] Specifically, it acylates the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[5][9] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[2][5]



Click to download full resolution via product page

Mechanism of Action of Carindacillin.

Experimental Protocols

General Synthesis of Penicillin Derivatives (Adapted for Carindacillin)

A general two-step chemical method for synthesizing penicillin derivatives can be adapted for **Carindacillin**. This involves the formation of an acid chloride followed by its condensation with 6-aminopenicillanic acid (6-APA).

Step 1: Acid Chloride Formation

- Dissolve the carboxylic acid corresponding to the desired side chain (in the case of Carindacillin, 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid) in a suitable dry solvent such as benzene.
- Add thionyl chloride to the solution.
- Reflux the mixture for 2-3 hours.





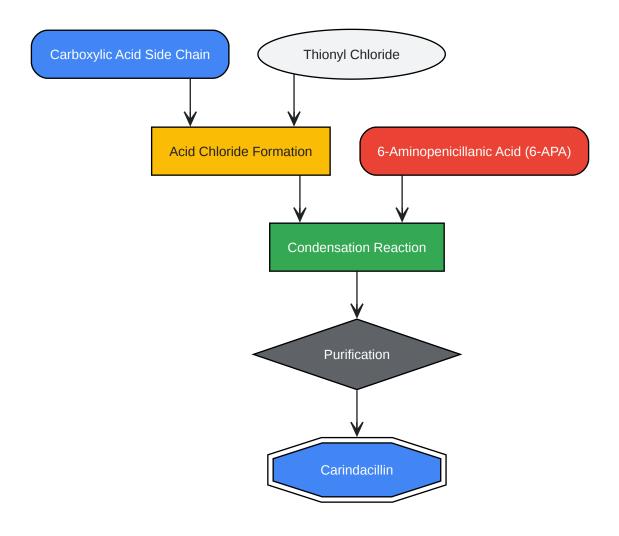


 Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Condensation with 6-APA

- Prepare a solution of 6-APA in an aqueous solution of sodium bicarbonate.
- Dilute the 6-APA solution with acetone.
- While stirring vigorously, add the acid chloride solution from Step 1 dropwise to the 6-APA solution at room temperature.
- Continue stirring the reaction mixture for 2-4 hours.
- Acidify the mixture to precipitate the product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization or column chromatography.





Click to download full resolution via product page

General workflow for the synthesis of penicillin derivatives.

In Vivo Efficacy Study Protocol (Mouse Model)

- Animal Model: Use a suitable strain of mice for inducing systemic bacterial infections.
- Infection: Inoculate mice intraperitoneally with a standardized lethal dose of the target bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa).
- Drug Administration: Administer Carindacillin sodium orally at various dose levels to different groups of infected mice.
- Observation: Monitor the mice for a defined period (e.g., 96 hours) for survival.



• Data Analysis: Calculate the protective dose 50 (PD50), which is the dose required to protect 50% of the animals from a lethal infection.

Pharmacological Data Efficacy

Carindacillin has demonstrated in vivo efficacy against a range of Gram-positive and Gram-negative bacteria in mouse models.

Table 3: In Vivo Efficacy of Orally Administered Carindacillin Sodium in Mice

Bacterial Species	Protective Dose 95 (PD95) (mg/kg)	
Escherichia coli	30.4 - 220.4[7]	
Salmonella choleraesuis	30.4 - 220.4[7]	
Pasteurella multocida	30.4 - 220.4[7]	
Proteus vulgaris	30.4 - 220.4[7]	
Staphylococcus aureus	30.4 - 220.4[7]	
Streptococcus pyogenes	30.4 - 220.4[7]	

Pharmacokinetics

Carindacillin is designed for oral administration, after which it is hydrolyzed to carbenicillin. The pharmacokinetic parameters of carbenicillin are therefore of primary importance.

Table 4: Pharmacokinetic Properties of Carbenicillin (Active Metabolite)

Parameter	Value
Bioavailability (Oral)	30-40%[6]
Protein Binding	30-60%[6]
Elimination Half-life	~1 hour[1]
Excretion	Primarily renal[4]



Toxicity

The toxicity of **Carindacillin** is primarily associated with its active metabolite, carbenicillin.

Table 5: Acute Toxicity of Carbenicillin

Test	Species	Route	LD50
LD50	Mouse	Oral	>12 g/kg[11]
LD50	Rat	Oral	>10 g/kg[11]
LD50	Mouse	Intraperitoneal	7,600 mg/kg[11]
LD50	Rat	Intraperitoneal	10 g/kg[11]
LD50	Mouse	Subcutaneous	9 g/kg[11]
LD50	Rat	Subcutaneous	>10 g/kg[11]
LD50	Mouse	Intravenous	2350 mg/kg (47 mg/20 g)[4]

Common adverse effects associated with **Carindacillin** use in humans include nausea, bad taste, diarrhea, vomiting, flatulence, and glossitis.[3]

Conclusion

Carindacillin serves as an effective oral prodrug for the broad-spectrum antibiotic carbenicillin. Its chemical structure is designed to enhance oral absorption, allowing for the treatment of various bacterial infections, particularly those of the urinary tract. This guide has provided a detailed overview of its chemical and physical properties, mechanism of action, and key pharmacological data. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers and professionals in the field of drug development. Further research could focus on the development of novel penicillin prodrugs with improved pharmacokinetic profiles and resistance to β -lactamases.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. youtube.com [youtube.com]
- 2. Carindacillin | C26H26N2O6S | CID 93184 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carindacillin Wikipedia [en.wikipedia.org]
- 4. Carbenicillin | C17H18N2O6S | CID 20824 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbenicillin Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]
- 9. What is Carbenicillin Disodium used for? [synapse.patsnap.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- To cite this document: BenchChem. [Carindacillin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212590#chemical-structure-and-properties-of-carindacillin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com